1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, a piperazine ring, and a phenoxyethanone moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyrrolopyrimidine core is reacted with piperazine derivatives under suitable conditions.
Attachment of the phenoxyethanone moiety: The final step involves the attachment of the phenoxyethanone moiety to the piperazine ring through etherification or esterification reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidines: These compounds have a sulfur atom in place of the nitrogen atom in the pyrrolopyrimidine core, leading to different chemical properties and biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
The uniqueness of 1-{4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE lies in its specific combination of functional groups and its potential therapeutic applications.
Properties
Molecular Formula |
C31H29N5O2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C31H29N5O2/c1-23-10-8-9-15-27(23)36-20-26(24-11-4-2-5-12-24)29-30(32-22-33-31(29)36)35-18-16-34(17-19-35)28(37)21-38-25-13-6-3-7-14-25/h2-15,20,22H,16-19,21H2,1H3 |
InChI Key |
IYLRQICKTTWITN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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